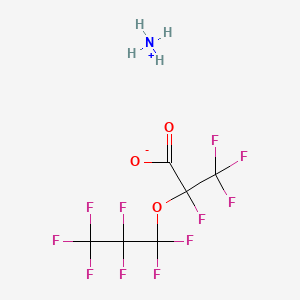

Ammonium perfluoro(2-methyl-3-oxahexanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium perfluoro(2-methyl-3-oxahexanoate) is a chemical compound primarily used as a polymerization processing aid in the manufacture of fluoropolymers . It is a white or colorless solid with a sublimation point of 130–140 °C and a decomposition point of 150–160 °C . This compound is known for its low vapor pressure and high density, making it suitable for various industrial applications .

Mechanism of Action

Target of Action

The primary target of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation .

Mode of Action

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate acts as a PPARα agonist . It binds to PPARα, activating the receptor and influencing the transcription of specific genes involved in lipid metabolism, inflammation, and other processes .

Biochemical Pathways

Upon activation by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, PPARα influences several biochemical pathways. These include up-regulation of fatty acid metabolism and mitochondrial and peroxisomal fatty acid β-oxidation, as well as down-regulation of complement and coagulation cascades .

Pharmacokinetics

The pharmacokinetic properties of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate include rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated in rats, mice, and cynomolgus monkeys .

Result of Action

The activation of PPARα by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can lead to various molecular and cellular effects. These include increased liver weight and peroxisome proliferation, suppression of T cell-dependent antibody responses (TDAR) in high doses, and changes in lymphocyte numbers .

Action Environment

The action of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can be influenced by environmental factors. For instance, its persistence in the environment and detectable concentrations in human and wildlife serum have led to its replacement of perfluorooctanoic acid (PFOA) in U.S. production .

Preparation Methods

The preparation of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide (HFPO) to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is then formed, resulting in the desired compound . This process is part of the GenX technology developed by Chemours .

Chemical Reactions Analysis

Ammonium perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:

Scientific Research Applications

Ammonium perfluoro(2-methyl-3-oxahexanoate) has several scientific research applications:

Comparison with Similar Compounds

Ammonium perfluoro(2-methyl-3-oxahexanoate) is often compared with other perfluorinated compounds, such as:

Perfluorooctanoic acid (PFOA): Unlike PFOA, this compound is designed to be less environmentally persistent and less toxic.

Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds are used in the production of fluoropolymers, but Ammonium perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative.

These comparisons highlight the compound’s uniqueness in terms of environmental impact and safety profile.

Properties

CAS No. |

62037-80-3 |

|---|---|

Molecular Formula |

C6H4F11NO3 |

Molecular Weight |

347.08 g/mol |

IUPAC Name |

azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |

InChI |

InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 |

InChI Key |

RJWVKMAIYPNUSL-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N |

Key on ui other cas no. |

62037-80-3 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

vapor_pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GenX impact efflux transporter activity at the blood-brain barrier?

A1: Research indicates that GenX inhibits both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity at the blood-brain barrier. [] This inhibition occurs at relatively low concentrations of GenX and can be rapid and in the case of BCRP, irreversible. [] This effect has implications for the brain's protection against toxic substances, as P-gp and BCRP play crucial roles in preventing their entry. []

Q2: Is there evidence of GenX affecting the expression levels of efflux transporters?

A2: Yes, studies have shown that GenX exposure can decrease the expression of P-gp in capillary membrane proteins. [] This finding was observed in both male and female rats after a three-hour exposure to 100 nM of GenX. [] This reduction in P-gp expression further underscores the potential for GenX to compromise the blood-brain barrier's protective function.

Q3: Does GenX exhibit any carcinogenic potential?

A3: While GenX has been shown to activate PPARα in rodents, which is associated with hepatocarcinogenesis in this species, [, ] human relevance is considered low. The available evidence suggests that GenX primarily exerts PPARα-mediated effects on lipid metabolism in humans, contrasting with the broader range of responses observed in rodents. [] This distinction makes it unlikely that GenX exposure would lead to similar carcinogenic effects in humans.

Q4: How does the toxicity profile of GenX compare to longer-chain PFAS compounds?

A4: GenX, a shorter-chain PFAS compound, exhibits a more favorable toxicity profile than its longer-chain counterparts. [] Unlike longer-chain PFAS, known for their persistence and long half-lives, GenX demonstrates faster clearance from the body. [] This difference in pharmacokinetics suggests a potentially lower risk of bioaccumulation and associated toxicities with GenX exposure.

Q5: What is the basis for the derived oral reference dose (RfD) for GenX?

A5: The development of a non-cancer RfD for GenX utilized data from repeated dose toxicity studies, primarily focusing on liver lesions observed in a two-year bioassay in rats. [] Both traditional frequentist and Bayesian benchmark dose models were employed to determine relevant points of departure, resulting in an RfD range of 0.01-0.02 mg/kg/day. [] This range offers valuable guidance for setting health-protective drinking water guideline values for GenX.

Q6: Are there any computational studies investigating the interactions of GenX with proteins?

A6: Yes, computational studies employing docking and molecular dynamics simulations have been conducted to explore the binding interactions of GenX with human serum albumin (HSA). [] These studies have identified four potential binding sites on HSA for GenX, providing valuable insights into its distribution and potential interactions within the body. []

Q7: What are the primary routes of human exposure to GenX?

A7: Human exposure to GenX primarily occurs through contaminated drinking water and inhalation of contaminated air. [] As GenX is used in the production of certain fluoropolymers, its release into the environment can lead to the contamination of water sources and air, posing potential health risks to exposed populations. [, ]

Q8: What research tools and resources are available for further investigation of GenX?

A8: Researchers have access to various tools and resources for further investigation of GenX. These include:

- In vitro models: Primary hepatocytes from various species (mouse, rat, human) have been used to study GenX's effects on gene expression and identify potential mechanisms of action. [, ]

- In vivo models: Rodent models, particularly mice and rats, have been utilized in toxicology studies to assess the effects of GenX exposure on various organs, with a focus on the liver. [, , , ]

- Transcriptomic analysis: Whole-genome transcriptomic data analysis has been instrumental in elucidating the molecular pathways affected by GenX exposure, primarily highlighting PPARα signaling. [, , , ]

- Computational modeling: Docking and molecular dynamics simulations have provided insights into the interactions of GenX with proteins like HSA, enhancing our understanding of its pharmacokinetic properties. []

- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying GenX levels in environmental samples and biological matrices, aiding in exposure assessment and monitoring. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.